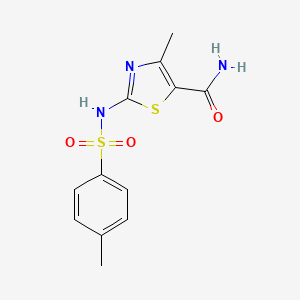

4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S2/c1-7-3-5-9(6-4-7)20(17,18)15-12-14-8(2)10(19-12)11(13)16/h3-6H,1-2H3,(H2,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUOPBDVBLQAOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide typically involves the reaction of 4-methylbenzenesulfonamide with a thiazole derivative under specific conditions. The process includes:

Starting Materials: 4-methylbenzenesulfonamide and a thiazole derivative.

Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like methanol or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Scientific Research Applications of 4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide

This compound, also known as MMSTC, is a chemical compound that has garnered interest in the scientific community for its broad range of applications, particularly in medicinal chemistry, cancer research, and antimicrobial studies. This compound has a molecular weight of 351.43 g/mol and the molecular formula .

Medicinal Chemistry

MMSTC has been studied for its potential as an antimalarial agent due to its inhibitory effects on Plasmodium falciparum enzymes. Specifically, MMSTC targets Plasmodium falciparum cysteine protease falcipain 2 (FP-2) and falcipain 3 (FP-3) enzymes. The compound interacts with these targets through molecular docking, disrupting the biochemical pathways that the Plasmodium falciparum parasite relies on for survival and reproduction, ultimately inhibiting the parasite’s growth and multiplication.

Cancer Research

The compound has demonstrated promise in inducing apoptosis and disrupting mitochondrial membrane potential in leukemia cells.

Antimicrobial Activity

MMSTC exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. Derivatives of benzothiazole, which share structural similarities with MMSTC, have been synthesized and evaluated for their antimicrobial activity and ability to inhibit the DHPS enzyme . Compounds containing an N-sulfonamide 2-pyridone derivative substituted with a benzothiazole moiety have shown considerable antibacterial activity against a wide range of bacterial species .

Biological Studies

MMSTC is used in molecular docking and dynamics studies to understand its interactions with various biological targets.

Chemical Reactions

MMSTC can undergo several chemical reactions, including:

- Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

- Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: Particularly at the thiazole ring, where nucleophilic substitution reactions can occur.

The products of these reactions depend on the specific reagents and conditions used; oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Stability

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide involves multiple pathways:

Apoptosis Induction: The compound activates caspase-3 and induces the release of cytochrome C, leading to apoptosis in cancer cells.

Mitochondrial Disruption: It disrupts mitochondrial membrane potential, contributing to its cytotoxic effects.

Oxidative Stress: The compound increases reactive oxygen species (ROS) levels, causing oxidative stress and cell death.

Comparison with Similar Compounds

Key Structural Features :

- Sulfonamido vs. Pyridinyl Groups: Unlike 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives (e.g., compound 3k in ), which feature a pyridinyl group, the target compound substitutes this with a 4-methylphenylsulfonamido group.

- Hydrazine Derivatives: Derivatives such as compounds 20–23 () incorporate hydrazine-linked substituents, expanding the conjugated system. For example, compound 23 (60% yield, m.p. 327–329°C) includes a thiazolidinone ring, enhancing planarity and hydrogen-bonding capacity .

2.2 Physicochemical Properties

Notes:

Biological Activity

4-Methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various biological activities. The sulfonamide group enhances its pharmacological properties, contributing to its interaction with biological targets.

Anticancer Activity

This compound has shown promising results in anticancer studies. Its mechanism of action primarily involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including melanoma and prostate cancer.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HCT116 (Colon) | 54.39 |

| SMART agents (related thiazoles) | Melanoma | 0.124 - 3.81 |

| ATCAA series (analogues) | Prostate Cancer | 0.4 - 2.2 |

These findings indicate that structural modifications can significantly enhance the anticancer efficacy of thiazole derivatives.

Antimicrobial Activity

Research has also highlighted the compound's antimicrobial properties. It has been evaluated for its ability to inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Enterococcus faecalis. The presence of the sulfonamide moiety plays a critical role in this activity by disrupting bacterial folate synthesis.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | Low MIC values indicating strong activity |

| Enterococcus faecalis | Significant antibacterial effects |

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells. The thiazole ring enhances binding affinity to enzymes involved in critical pathways such as cell proliferation and metabolism.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the thiazole ring and the sulfonamide group can lead to variations in biological activity. For instance, the introduction of different substituents on the phenyl ring has been shown to enhance anticancer potency while maintaining antimicrobial efficacy.

Case Studies

- Anticancer Screening : A study involving the NCI-60 human tumor cell line screen demonstrated that derivatives of thiazole compounds exhibited IC50 values ranging from low micromolar to nanomolar concentrations, indicating their potential as anticancer agents.

- Antimicrobial Evaluation : Compounds linked with benzothiazole moieties were synthesized and tested for antimicrobial activity, showing significant inhibition against various pathogens, reinforcing the importance of thiazole derivatives in drug development.

Q & A

Q. How to confirm the compound’s mode of action in enzyme inhibition assays?

- Methodological Answer :

- Kinetic Studies : Measure initial reaction rates at varying substrate concentrations (Lineweaver-Burk plots) to determine inhibition type (competitive/uncompetitive).

- X-ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., carbonic anhydrase) to resolve binding interactions.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.